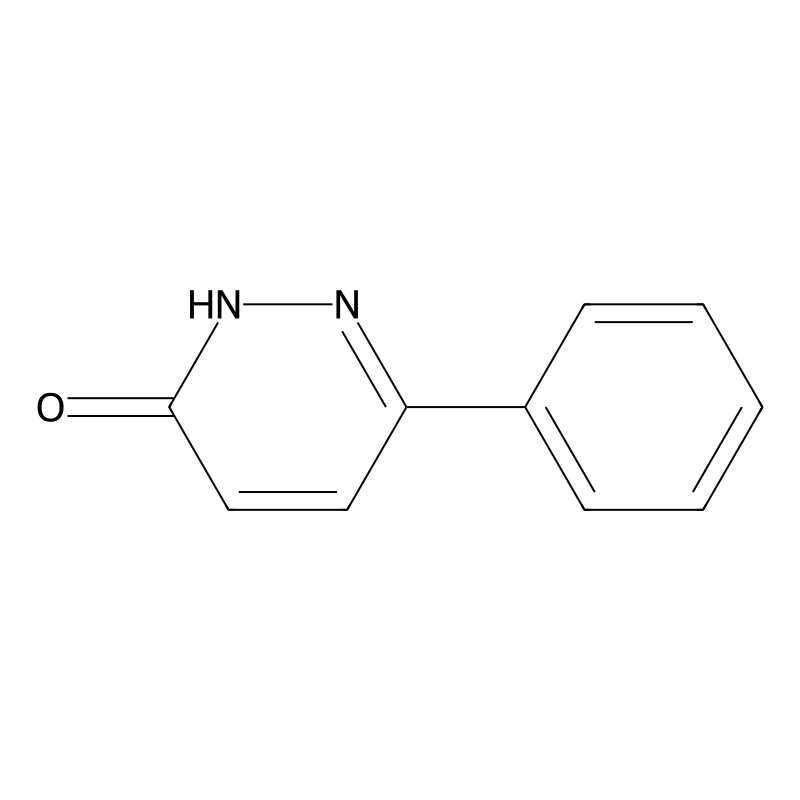

6-Phenylpyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Phenylpyridazin-3(2H)-one can be synthesized through various methods, including:

- Condensation of phenylacetaldehyde with hydrazine hydrate in the presence of an acid catalyst [].

- Cyclization of N-benzoyl glycine with formamide [].

- Reaction of phenylacetic acid with hydrazine and formamide [].

Chemical Properties:

- 6-Phenylpyridazin-3(2H)-one has the following chemical formula: C₁₀H₈N₂O [].

- It is a white to slightly yellow crystalline solid [].

- It has a melting point of 232-234 °C [].

- It is slightly soluble in water and various organic solvents, such as ethanol, methanol, and dimethylformamide [].

Potential Applications:

Research suggests that 6-Phenylpyridazin-3(2H)-one may have potential applications in various scientific fields, including:

- Medicinal chemistry: Studies have investigated its potential as an anticonvulsant, anti-inflammatory, and antitumor agent [, , ]. However, further research is needed to determine its efficacy and safety in these contexts.

- Organic synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activities [].

6-Phenylpyridazin-3(2H)-one is a chemical compound with the molecular formula C₁₀H₈N₂O and a molar mass of 172.18 g/mol. It appears as a white crystalline solid and is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The compound has garnered attention for its potential applications as a cardiotonic agent and in various therapeutic areas due to its unique structural properties and reactivity .

- Nucleophilic Substitution: The presence of the carbonyl group allows for nucleophilic attack, leading to various derivatives.

- Condensation Reactions: It can react with other carbonyl compounds in the presence of acids or bases to form more complex structures.

- Reduction Reactions: The compound can be reduced to yield different derivatives, altering its biological activity .

Research indicates that 6-phenylpyridazin-3(2H)-one exhibits significant biological activities, including:

- Cardiotonic Effects: It has been studied for its potential to enhance cardiac function, making it a candidate for cardiovascular therapies .

- Anti-inflammatory Properties: Various derivatives have shown promise in reducing inflammation, potentially through inhibition of cyclooxygenase enzymes .

- Antimicrobial Activity: Some studies suggest efficacy against certain bacterial strains, indicating its potential use in treating infections .

The synthesis of 6-phenylpyridazin-3(2H)-one typically involves:

- Cyclization Reactions: Starting materials such as hydrazine derivatives and appropriate aldehydes or ketones are reacted under acidic or basic conditions to form the pyridazinone structure.

- Solvent Selection: Solubility studies have shown that the compound can be synthesized in various solvents, including dimethyl sulfoxide and polyethylene glycol, which affect yield and purity .

- Characterization Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess purity .

6-Phenylpyridazin-3(2H)-one has several applications, particularly in pharmaceuticals:

- Cardiovascular Drugs: Its cardiotonic properties make it a candidate for treating heart conditions.

- Anti-inflammatory Agents: It is being explored for potential use in managing inflammatory diseases.

- Analgesics: Some derivatives are being investigated for pain relief applications .

Interaction studies reveal that 6-phenylpyridazin-3(2H)-one interacts with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases.

- Molecular Docking Studies: Computational models suggest favorable binding interactions with relevant receptors, indicating potential therapeutic efficacy .

Several compounds share structural similarities with 6-phenylpyridazin-3(2H)-one. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 5-Bromo-6-phenylpyridazin-3(2H)-one | 90766-97-5 | 0.78 | Bromine substitution enhances reactivity. |

| 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | 53242-88-9 | 0.71 | Contains a phthalazine structure; used in different therapeutic contexts. |

| (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 101328-85-2 | 0.71 | Amino substitution may enhance biological activity. |

| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 36725-28-7 | 0.71 | Similar structure with potential for varied pharmacological effects. |

| 6-Cyclopropylpyridazin-3(2H)-one | 1161737-33-2 | 0.78 | Cyclopropyl group may influence pharmacokinetics and dynamics. |

These compounds highlight the structural diversity within the pyridazinone family while underscoring the unique properties of 6-phenylpyridazin-3(2H)-one that make it particularly interesting for further research and development in medicinal chemistry .

Molecular Formula and Structural Characteristics

6-Phenylpyridazin-3(2H)-one represents a heterocyclic compound characterized by its distinctive pyridazinone core structure with a phenyl substituent at the 6-position [1]. The compound exhibits the molecular formula C₁₀H₈N₂O, corresponding to a molecular weight of 172.183 grams per mole [1] [5]. The molecular structure encompasses a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group positioned at the 3-carbon, creating the characteristic pyridazinone framework [2].

The structural architecture of 6-phenylpyridazin-3(2H)-one demonstrates several critical features that define its chemical behavior [1]. The compound possesses a planar pyridazinone ring system that facilitates π-π stacking interactions and contributes to its crystalline stability [7]. The phenyl group attachment at position 6 introduces aromatic character and enhances the compound's lipophilicity, as evidenced by its calculated logarithmic partition coefficient value of 0.98 [1].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O | Elemental Analysis [1] |

| Molecular Weight | 172.183 g/mol | Mass Spectrometry [1] |

| Exact Mass | 172.063660 amu | High Resolution MS [1] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted [1] |

| Melting Point | 201-204°C | Literature [1] [5] |

| Boiling Point | 403.8°C at 760 mmHg | Predicted [1] |

The compound's structural characteristics include specific bond lengths and angles that define its three-dimensional conformation [8]. The carbonyl group exhibits typical ketone characteristics with enhanced electron density, while the nitrogen atoms in the pyridazine ring contribute to the compound's basicity and hydrogen bonding capabilities [14]. The phenyl substituent maintains coplanarity with the pyridazinone ring system, creating an extended conjugated system that influences both electronic properties and spectroscopic behavior [8].

Crystallographic Data and Analysis

Crystallographic studies of 6-phenylpyridazin-3(2H)-one and related derivatives have provided detailed insights into the compound's solid-state structure and intermolecular interactions [7] [8]. While direct crystallographic data for the unsubstituted 6-phenylpyridazin-3(2H)-one are limited, extensive studies on structurally related compounds reveal consistent structural patterns within the pyridazinone family [7] [9].

Crystal structure analysis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, a closely related derivative, demonstrates that the phenyl and pyridazine rings adopt a twisted conformation with a dihedral angle of approximately 30 degrees [7]. This structural information provides valuable insights into the conformational preferences of phenyl-substituted pyridazinones [7].

| Crystallographic Parameter | Value | Compound Reference |

|---|---|---|

| Crystal System | Monoclinic | Related derivative [7] |

| Space Group | P2₁/c | Related derivative [7] |

| Unit Cell a | 10.819(3) Å | Related derivative [7] |

| Unit Cell b | 11.501(3) Å | Related derivative [7] |

| Unit Cell c | 11.187(4) Å | Related derivative [7] |

| β angle | 90.93(3)° | Related derivative [7] |

| Volume | 1391.7(7) ų | Related derivative [7] |

| Z | 4 | Related derivative [7] |

The crystallographic analysis reveals that pyridazinone derivatives typically form stable crystal lattices through hydrogen bonding networks involving the carbonyl oxygen and nitrogen atoms [8] [9]. These intermolecular interactions contribute significantly to the compound's thermal stability and influence its physical properties such as melting point and solubility characteristics [8].

Hirshfeld surface analysis of related pyridazinone structures indicates that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts, carbon-hydrogen interactions, and π-π stacking between aromatic ring systems [8]. The planar nature of the pyridazinone core facilitates these intermolecular interactions, leading to efficient crystal packing and enhanced structural stability [8].

Isomeric Forms and Tautomerism

6-Phenylpyridazin-3(2H)-one exhibits tautomeric equilibrium between the keto form (pyridazin-3-one) and the enol form (pyridazin-3-ol), with the keto form being thermodynamically favored under normal conditions [14] [15]. This tautomeric behavior is characteristic of pyridazinone systems and significantly influences the compound's chemical reactivity and biological activity [15].

The tautomeric equilibrium involves proton transfer between the nitrogen atom at position 2 and the oxygen atom of the carbonyl group [14]. Nuclear magnetic resonance studies on related pyrazolone systems, which share similar structural features, demonstrate that the hydroxy tautomer can be stabilized through intermolecular hydrogen bonding in nonpolar solvents [14]. However, in polar solvents such as dimethyl sulfoxide, the keto form predominates due to enhanced solvation of the carbonyl group [14].

| Tautomeric Form | Predominant Conditions | Structural Features |

|---|---|---|

| Keto (Pyridazin-3-one) | Polar solvents, gas phase | C=O at position 3, NH at position 2 [14] |

| Enol (Pyridazin-3-ol) | Nonpolar solvents, solid state | C-OH at position 3, N= at position 2 [14] |

The pyrrolyl-substituted pyridazinone derivatives demonstrate that electron-donating substituents can shift the tautomeric equilibrium toward the hydroxyl form compared to unsubstituted systems [15]. This suggests that the phenyl substituent in 6-phenylpyridazin-3(2H)-one may influence the position of tautomeric equilibrium, although specific studies on this compound are required for definitive characterization [15].

Computational studies using molecular orbital calculations indicate that the zwitterionic tautomeric form contributes less than 0.1% to the overall tautomeric equilibrium in pyridazinone systems [15]. This finding confirms that the primary tautomeric consideration involves the keto-enol equilibrium rather than charge-separated forms [15].

Spectroscopic Identification Methods

Spectroscopic characterization of 6-phenylpyridazin-3(2H)-one employs multiple analytical techniques to confirm structural identity and purity [21] [24]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, while infrared and ultraviolet-visible spectroscopy offer complementary data for complete characterization [19] [22].

Proton nuclear magnetic resonance spectroscopy of 6-phenylpyridazin-3(2H)-one reveals characteristic signals that confirm the compound's structure [24]. The pyridazinone ring protons appear as distinct signals in the aromatic region, while the phenyl substituent contributes multiple aromatic proton signals [24]. The exchangeable proton at position 2 of the pyridazinone ring appears as a broad singlet that can be confirmed through deuterium oxide exchange experiments [20] [24].

| Spectroscopic Method | Key Absorption/Signal | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 7.0-8.1 ppm | Aromatic protons [24] |

| ¹H Nuclear Magnetic Resonance | δ 13.2 ppm (broad) | NH proton (exchangeable) [20] |

| ¹³C Nuclear Magnetic Resonance | δ 160-170 ppm | Carbonyl carbon [24] |

| Infrared Spectroscopy | 1648-1676 cm⁻¹ | C=O stretch [20] [24] |

| Infrared Spectroscopy | 3187-3218 cm⁻¹ | N-H stretch [20] |

| Ultraviolet-Visible | 249 nm | λmax in aqueous HCl [5] |

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 6-phenylpyridazin-3(2H)-one [24]. The carbonyl carbon appears characteristically downfield, typically between 160-170 parts per million, while the aromatic carbons of both the pyridazinone ring and phenyl substituent appear in the aromatic region [24].

Infrared spectroscopy reveals distinctive absorption bands that facilitate identification of the pyridazinone functionality [20] [24]. The carbonyl stretch appears prominently between 1648-1676 wavenumbers, while the nitrogen-hydrogen stretch of the pyridazinone ring appears between 3187-3218 wavenumbers [20] [24]. These characteristic absorptions provide rapid confirmation of the pyridazinone structure [24].

Mass spectrometry analysis of 6-phenylpyridazin-3(2H)-one demonstrates characteristic fragmentation patterns that aid in structural confirmation [21] [23]. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [12]. Typical fragmentation involves loss of the carbonyl group or phenyl substituent, providing diagnostic fragment ions for structural verification [21].

Ultraviolet-visible spectroscopy shows characteristic absorption maxima that reflect the compound's electronic structure [22]. The compound exhibits maximum absorption at 249 nanometers in aqueous hydrochloric acid solution, indicating the presence of the conjugated pyridazinone-phenyl system [5]. This absorption pattern is consistent with π-π* electronic transitions within the aromatic framework [22].

Structural Comparison with Related Pyridazinone Derivatives

Comparative structural analysis of 6-phenylpyridazin-3(2H)-one with related pyridazinone derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties [26] [27]. The phenyl substituent at position 6 represents one of the most common modifications in pyridazinone chemistry, making these comparisons particularly relevant [29] [31].

The 6-phenylpyridazinone framework serves as a core structure for numerous pharmacologically active compounds, including cardiotonic agents and enzyme inhibitors [27] [31]. Structural modifications at various positions of this basic framework have been extensively studied to optimize biological activity and physicochemical properties [26] [29].

| Derivative Class | Structural Modification | Key Structural Features |

|---|---|---|

| 4,5-Dihydropyridazinones | Saturation of 4,5 double bond | Enhanced flexibility, altered electronic properties [31] |

| Bis(azinone) compounds | Bis-pyridazinone linkage | Extended π-system, enhanced potency [27] |

| Benzofused derivatives | Fused benzene ring | Increased planarity, enhanced π-π interactions [29] |

| Heterocyclic substituted | Various heterocyclic groups | Modified electronic properties, altered selectivity [28] |

Structure-activity relationship studies demonstrate that the planarity of the phenylpyridazinone moiety contributes significantly to biological activity, particularly in phosphodiesterase inhibition [27]. The presence of electronegative centers at specific positions enhances binding affinity to target enzymes [27]. These findings indicate that the structural features of 6-phenylpyridazin-3(2H)-one provide an optimal framework for biological activity [27].

Comparative analysis with 4,5-dihydro derivatives reveals that unsaturation in the pyridazinone ring influences both electronic properties and conformational flexibility [31]. The fully aromatic 6-phenylpyridazin-3(2H)-one maintains greater planarity compared to its dihydro analogs, which may contribute to enhanced π-π stacking interactions and altered biological activity profiles [31].

Tricyclic pyridazinone derivatives, which incorporate the 6-phenylpyridazinone core within extended ring systems, demonstrate enhanced potency in various biological assays [29]. These structural modifications typically maintain the essential pharmacophoric features while providing additional binding interactions through extended molecular frameworks [29]. The comparison highlights the importance of the basic 6-phenylpyridazinone structure as a privileged scaffold in medicinal chemistry [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant